![molecular formula C7H7NO B032015 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one CAS No. 85728-10-5](/img/structure/B32015.png)

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

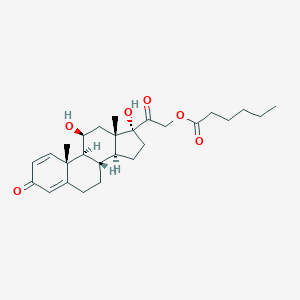

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one is a chemical compound that has been studied for its potential antimicrobial and anticancer activities . It is a derivative of 1H-imidazo[4,5-c]quinoline, a class of N-tricyclic compounds known for their wide array of biological activities .

Synthesis Analysis

The synthesis of 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one involves a series of multistep reactions starting from the corresponding 2,4-dihydroxoquinoline derivative . A rhodium (I) complex has been used as a catalyst in the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Molecular Structure Analysis

The molecular weight of 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one is 121.14 and its molecular formula is C7H7NO .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one include head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .科学的研究の応用

Antimicrobial Activity

The 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one analogues have been synthesized and evaluated for their antimicrobial activity . The derivatives exhibited excellent antibacterial activity comparable to the parent drug ampicillin .

Anticancer Activity

These compounds have also been assessed for their anticancer activity . The compounds displayed potential anticancer activity, providing evidence that these derivatives are a promising class of anticancer agents .

Photochemical Generation

A 2-Azabicyclo[4.2.0]octa-4,7-diene derivative was unexpectedly isolated from the photochemical irradiation of 2-vinyl-1,2-dihydropyridine . A cascading 6π–8π–4π electrocyclic rearrangement has been proposed as a possible mechanistic pathway .

Synthesis of Novel Compounds

The 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one structure has been used in the synthesis of novel compounds . A series of novel 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones were synthesized from the corresponding 2,4-dihydroxoquinoline derivative through multistep reactions .

Inhibitors of β-tubulin

In a molecular docking study, these compounds showed minimum binding energy and good affinity towards the active pocket . They are believed to be good inhibitors of β-tubulin .

Immunomodulators

Certain imidazoquinoline and tetraimidazoquinoline compounds containing urea, thiourea, acylurea, sulfonylurea, amide, sulphonamide, oxime or N-oxide functionalities at the 1-position are said to be useful immunomodulators . These compounds act as immune modifiers (in vitro and in vivo) and demonstrate antiviral and antitumor activities through endogenous cytokine production .

作用機序

Target of Action

The primary targets of 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one are believed to be β-tubulin proteins . These proteins play a crucial role in cell division and are often targeted by anticancer drugs.

Mode of Action

The compound interacts with its targets by binding to the active pocket of β-tubulin proteins . This interaction disrupts the normal function of these proteins, leading to changes in cell division processes .

Biochemical Pathways

The disruption of β-tubulin function affects the microtubule dynamics, a crucial component of the cell’s cytoskeleton. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The molecular and cellular effects of 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one’s action include disruption of microtubule dynamics, cell cycle arrest, and induction of apoptosis . These effects can lead to the death of cancer cells, making the compound a potential anticancer agent .

特性

IUPAC Name |

2-azabicyclo[4.2.0]octa-1(6),4-dien-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-7-4-2-5-1-3-6(5)8-7/h2,4H,1,3H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUCIBQEXPPLPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C1C=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579520 |

Source

|

| Record name | 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one | |

CAS RN |

85728-10-5 |

Source

|

| Record name | 2-Azabicyclo[4.2.0]octa-4,6(1)-dien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85728-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)